molecular formula C9H11N5 B8417282 N,4-dimethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-amine

N,4-dimethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-amine

Cat. No. B8417282
M. Wt: 189.22 g/mol
InChI Key: LGRVYISMFKTTPL-UHFFFAOYSA-N
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Patent
US07691892B2

Procedure details

The title compound is prepared according to the procedure for methyl-(4-methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-amine (example 16a) from nicotinoyl chloride hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nicotinoyl chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[N:7]([CH3:8])[C:6]([C:9]2[CH:14]=[CH:13]N=C[CH:10]=2)=[N:5][N:4]=1.Cl.C(Cl)(=O)C1C=CC=[N:19][CH:18]=1>>[CH3:1][NH:2][C:3]1[N:7]([CH3:8])[C:6]([C:9]2[CH:10]=[N:19][CH:18]=[CH:13][CH:14]=2)=[N:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=NN=C(N1C)C1=CC=NC=C1
Step Two
Name
nicotinoyl chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1=NN=C(N1C)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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